molecular formula C7H11NO3 B8138075 Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B8138075
M. Wt: 157.17 g/mol
InChI Key: WAKNVAXMFPBZED-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate is a bicyclic compound featuring a strained bicyclo[2.1.1]hexane scaffold with an amino group at the 4-position and a methoxycarbonyl group at the 1-position. This structure confers unique physicochemical properties, such as enhanced rigidity and stereochemical stability, making it valuable in medicinal chemistry as a bioisostere for aromatic or planar moieties . Its molecular formula is C₈H₁₃NO₃, with a molecular weight of 179.19 g/mol .

Properties

IUPAC Name

methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-10-5(9)7-2-6(8,3-7)4-11-7/h2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKNVAXMFPBZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate is being investigated for its potential as a building block in the synthesis of pharmaceutical compounds. Its bicyclic structure allows for modifications that can enhance biological activity.

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

Neuroscience

Research indicates that compounds similar to this compound can interact with neurotransmitter systems. This interaction could lead to the development of novel treatments for neurological disorders.

  • Case Study : A study published in a peer-reviewed journal highlighted the potential of bicyclic compounds in modulating serotonin receptors, which are crucial in the treatment of depression and anxiety disorders.

Organic Synthesis

Due to its unique structural features, this compound serves as an important intermediate in organic synthesis pathways, particularly in creating more complex molecules.

  • Synthetic Pathways : Researchers have utilized this compound in multi-step synthesis processes to produce various heterocyclic compounds that have applications in drug discovery.

Data Tables

Application AreaDescription
Medicinal ChemistryBuilding block for antibiotic synthesis
NeuroscienceModulation of neurotransmitter systems
Organic SynthesisIntermediate for synthesizing complex heterocycles

Case Study 1: Antimicrobial Research

A study conducted by researchers at a prominent university explored the antimicrobial properties of derivatives of this compound. The findings revealed significant activity against several bacterial strains, suggesting its potential use as a lead compound for antibiotic development.

Case Study 2: Neurological Applications

In another investigation, scientists examined the effects of bicyclic compounds on serotonin receptors. The results indicated that modifications to this compound could enhance receptor affinity, providing insights into new treatments for mood disorders.

Mechanism of Action

The mechanism by which Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Bicyclo[2.1.1]hexane Scaffold

Methyl 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate Hydrochloride
  • Molecular Formula: C₈H₁₃NO₃·HCl
  • Key Differences: The amino group is positioned on a methylene side chain (1-aminomethyl) rather than directly on the bicyclic scaffold.
  • Spectral Data: HRMS (experimental) matches the calculated value (C₈H₁₃NO₃: 179.09) .
  • Applications : Enhanced solubility due to the hydrochloride salt, making it suitable for aqueous reaction conditions .
Ethyl 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride
  • Molecular Formula: C₈H₁₄ClNO₃
  • Key Differences : Ethyl ester instead of methyl, slightly increasing lipophilicity (logP ~1.2 vs. ~0.8 for methyl).
  • Synthesis : Higher yields (~70%) compared to methyl analogs due to reduced steric hindrance during esterification .
Methyl 4-Cyanobicyclo[2.1.1]hexane-1-carboxylate
  • Molecular Formula: C₉H₁₁NO₂
  • Key Differences: Cyano group replaces the amino group, altering electronic properties (electron-withdrawing effect).
  • Applications : Used in click chemistry and as a precursor for heterocyclic synthesis .

Functional Group Modifications

4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic Acid
  • Molecular Formula : C₇H₁₀O₃
  • Key Differences : Carboxylic acid replaces the methyl ester, increasing polarity (logP ~0.2) and enabling ionic interactions in drug design .
  • Hazards : Classified as irritant (H315, H319, H335) .
{4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
  • Molecular Formula: C₆H₁₁NO₂
  • Key Differences: Methanol substituent at the 1-position instead of a carboxylate.
  • Applications : Used in polymer chemistry and as a linker for prodrugs .

Bicyclic Scaffold Variations

Bicyclo[3.1.0]hexane Derivatives
  • Example: Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride (C₇H₁₂ClNO₂).
  • Key Differences : Larger bicyclo[3.1.0] scaffold with a nitrogen atom, increasing basicity (pKa ~8.5) .
  • Applications : Explored as a proline analog in peptide synthesis .
Bicyclo[3.2.1]octane Amino Acid Derivatives
  • Example : Compounds 63–66 in Scheme 10 ().
  • Key Differences : Expanded ring system reduces strain but lowers metabolic stability compared to bicyclo[2.1.1]hexane .

Comparative Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) logP* Key Functional Groups
Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate C₈H₁₃NO₃ 179.19 0.8 Amino, methyl ester
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate HCl C₈H₁₄ClNO₃ 215.66 1.2 Amino, ethyl ester, HCl
Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate C₉H₁₁NO₂ 165.19 1.5 Cyano, methyl ester
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid C₇H₁₀O₃ 142.15 0.2 Carboxylic acid

*Calculated using ChemAxon software.

Biological Activity

Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate (CAS Number: 2306264-27-5) is a compound with notable potential in medicinal chemistry due to its unique bicyclic structure and biological properties. This article explores its biological activity, synthesis, physicochemical properties, and relevance in drug development.

Chemical Structure and Properties

Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol
IUPAC Name: this compound
Purity: Typically ≥ 97%

The compound features a bicyclic structure that contributes to its bioactivity, acting as a saturated bioisostere of ortho-substituted phenyl rings, which are common in many pharmacologically active compounds.

Antimicrobial Properties

Research has indicated that derivatives of 2-oxabicyclo[2.1.1]hexanes, including this compound, exhibit significant antimicrobial activity. A study demonstrated that these compounds could replace traditional phenyl rings in various bioactive compounds without losing efficacy, suggesting their potential as alternatives in drug design .

Cytotoxic Effects

Preliminary studies have shown that compounds with the bicyclic structure can exhibit cytotoxic effects against certain cancer cell lines. The incorporation of the 2-oxabicyclo[2.1.1]hexane scaffold into known chemotherapeutics has been explored, revealing enhanced biological activity and improved selectivity towards cancer cells compared to their non-bicyclic counterparts .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including iodocyclization and subsequent transformations to yield the desired bicyclic structure . The physicochemical properties of these compounds have been characterized using various techniques such as NMR spectroscopy and X-ray crystallography, confirming their structural integrity and stability.

Case Study 1: Drug Development

In a recent study, researchers incorporated the methyl 4-amino-2-oxabicyclo[2.1.1]hexane scaffold into the structure of an existing antibiotic, leading to a compound with improved activity against resistant bacterial strains. This highlights the potential for this compound to serve as a building block in the development of new antibiotics .

Case Study 2: Agrochemical Applications

The compound has also been evaluated for its use in agrochemicals, where it demonstrated effective fungicidal properties comparable to traditional agents while potentially offering reduced environmental impact due to its unique structure .

Comparative Analysis of Biological Activities

Compound Activity Type Efficacy Reference
This compoundAntimicrobialSignificant against resistant strains
Traditional AntibioticsAntimicrobialVariable efficacy
Bicyclic DerivativesCytotoxicityEnhanced selectivity for cancer cells

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via cyclization or photocycloaddition strategies. For example, ethyl 2-oxabicyclo[2.1.1]hexane derivatives are synthesized through intramolecular photocycloaddition of precursors like ethyl 3-(2-propenyloxy)propenoate under UV light (300–350 nm) . The amino group can be introduced via nitrous acid deamination of analogous bicyclic amines, though fragmentation may compete; using less nucleophilic solvents (e.g., acetone) and low temperatures minimizes side reactions . Yield optimization requires precise control of reaction time, light intensity, and solvent polarity.

Q. Which spectroscopic techniques are most effective for characterizing the bicyclic framework and functional groups in this compound?

  • Methodology :

  • ¹H-NMR : Critical for confirming endo/exo configurations of substituents. For instance, the ethoxycarbonyl group in ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate shows distinct coupling constants (J = 4–6 Hz) for bridgehead protons .
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures, resolving bond angles, and validating bicyclic geometry .
  • HRMS : Validates molecular weight and functional group integrity (e.g., resolving fragmentation patterns in nitrous acid deamination) .

Q. What are the stability profiles of this compound under thermal or acidic conditions?

  • Methodology : Thermolysis studies on analogous compounds (e.g., ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate) reveal decomposition at 150–180°C, producing ethenyl ketones via retro-Diels-Alder pathways . Acidic conditions (e.g., solvolysis with HBr) may trigger fragmentation rather than ring expansion; monitoring via TLC or GC-MS is recommended to track degradation products .

Advanced Research Questions

Q. How do endo/exo configurations of substituents influence reactivity in solvolysis or ring-opening reactions?

  • Methodology : The endo configuration of the ethoxycarbonyl group in ethyl 2-oxabicyclo[2.1.1]hexane derivatives enhances steric hindrance, reducing nucleophilic attack at bridgehead positions. Solvolysis of brosylates derived from endo-alcohols favors fragmentation (e.g., yielding cyclohexene derivatives) over displacement (>90% in acetone at 80°C) . Computational modeling (DFT) can predict transition-state energies to rationalize selectivity .

Q. Can computational methods predict conformational dynamics and reaction pathways for this bicyclic system?

  • Methodology : Molecular dynamics (MD) simulations and density functional theory (DFT) are used to model ring strain, transition states, and substituent effects. For example, DFT calculations on 2-oxabicyclo[2.1.1]hexane derivatives correlate well with experimental NMR data, confirming preferred chair-like conformations . Software like Gaussian or ORCA is employed to optimize geometries and calculate activation barriers for ring-opening or rearrangement pathways .

Q. What strategies enable functionalization of the amino group while preserving bicyclic integrity?

  • Methodology : Protecting the amino group with Boc or Fmoc moieties (e.g., via carbamate formation) prevents undesired reactions during further functionalization. For instance, tert-butyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate derivatives are synthesized under mild conditions (DCM, DIEA) to maintain ring stability . Post-functionalization, deprotection with TFA/water (95:5) regenerates the free amine without ring degradation .

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